4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide
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Overview
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide is a complex organic compound that features a combination of oxadiazole and butanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, such as the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups, while reduction may produce simpler compounds with fewer functional groups .
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties, such as anti-inflammatory or anticancer effects, making it a subject of pharmacological research.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.
1-[4-(3,4-Dimethoxyphenyl)butyl]-4-[2-(propylsulfanyl)phenyl]piperazine hydrochloride: A compound with similar structural features, used in early discovery research.
Uniqueness
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide is unique due to its combination of oxadiazole and butanamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C21H23N3O4S/c1-26-16-12-11-14(13-17(16)27-2)21-23-20(28-24-21)10-6-9-19(25)22-15-7-4-5-8-18(15)29-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25) |
InChI Key |
ONPGIEZMJLAHGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3SC)OC |
Origin of Product |
United States |
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